![molecular formula C16H20N6O B1662825 (3R,4S)-トファシチニブ CAS No. 1092578-46-5](/img/structure/B1662825.png)
(3R,4S)-トファシチニブ
説明
(3r,4s)-Tofacitinib is a N-acylpiperidine.
科学的研究の応用
Rheumatoid Arthritis
Tofacitinib has been extensively studied for its effectiveness in managing RA. Clinical trials have demonstrated that it significantly reduces disease activity and improves patient outcomes:
- Efficacy : In phase 3 trials, tofacitinib monotherapy resulted in Clinical Disease Activity Index (CDAI) low disease activity rates ranging from 32.2% to 70.7% over 12 to 72 months .
- Long-term Safety : A comprehensive safety analysis involving over 7,000 patients showed consistent incidence rates for serious adverse events (AEs) across extended periods .
Psoriasis and Other Autoimmune Conditions
Emerging studies suggest potential applications of tofacitinib in treating other autoimmune conditions such as psoriasis:
- Psoriasis : Recent research indicates that tofacitinib may improve symptoms in patients with moderate to severe plaque psoriasis, although more extensive studies are required to establish its efficacy compared to traditional treatments .
- Ulcerative Colitis : Tofacitinib has also shown promise in treating ulcerative colitis, with clinical trials indicating significant improvements in remission rates compared to placebo .
Safety Profile
The safety profile of tofacitinib has been a focal point of research:
- Infection Risks : Data indicate an increased risk of herpes zoster among patients treated with tofacitinib, particularly at higher doses or when combined with other immunosuppressive therapies .
- Long-term Data : A long-term safety study reported consistent rates of serious infections and malignancies over nearly a decade of observation, reinforcing its relative safety when monitored appropriately .
Real-World Evidence
Real-world data further support the clinical findings:
- A study analyzing treatment patterns among RA patients found that around 31.9% achieved CDAI low disease activity after 12 months on tofacitinib, highlighting its effectiveness in a broader patient population .
- The analysis also revealed that many patients initiated treatment due to inadequate responses to previous therapies, underscoring the role of tofacitinib as a second-line or subsequent therapy option .
Future Directions and Research Trends
Research into (3R,4S)-tofacitinib continues to evolve:
- Combination Therapies : Ongoing studies are exploring the efficacy of combining tofacitinib with other therapeutic agents to enhance treatment outcomes for complex cases of RA and other inflammatory disorders.
- Biosimilars and Alternatives : The market is seeing an increase in biosimilars and alternative JAK inhibitors, prompting comparative studies that could influence prescribing practices and patient management strategies.
Tables
Application Area | Efficacy Outcomes | Safety Concerns |
---|---|---|
Rheumatoid Arthritis | CDAI LDA rates: 32.2% - 70.7% | Increased risk of herpes zoster |
Psoriasis | Improvement noted; further studies needed | Similar infection risks as RA |
Ulcerative Colitis | Significant remission rates reported | Long-term safety consistent |
作用機序
Target of Action
Similar compounds often target specific proteins or enzymes within cells, altering their function and leading to changes in cellular activity .
Mode of Action
The mode of action of (3R,4S)-Tofacitinib involves its interaction with its target within the cell. This interaction can lead to changes in the target’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
It is common for such compounds to influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
The compound’s interaction with its target can lead to changes in cellular activity, potentially influencing cell growth, division, or survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3R,4S)-Tofacitinib. These factors can include the physical and chemical conditions of the environment, as well as the presence of other molecules or compounds .
生物活性
Introduction
(3R,4S)-Tofacitinib is an oral Janus kinase (JAK) inhibitor primarily indicated for the treatment of autoimmune diseases such as rheumatoid arthritis (RA), ulcerative colitis, and dermatomyositis. This compound acts by inhibiting JAK enzymes, which play a crucial role in the signaling pathways of various cytokines involved in inflammation and immune response. This article reviews the biological activity of (3R,4S)-Tofacitinib, focusing on its pharmacodynamics, efficacy in clinical settings, and safety profile.
Tofacitinib selectively inhibits JAK1 and JAK3, which are essential for the signaling of various interleukins and growth factors. By blocking these pathways, tofacitinib effectively reduces the inflammatory response in autoimmune conditions.
Key Mechanisms:
- Inhibition of Cytokine Signaling : Tofacitinib disrupts the JAK-STAT signaling pathway responsible for the transcription of pro-inflammatory cytokines.
- Reduction of Inflammatory Markers : Clinical studies have shown a decrease in serum levels of inflammatory markers such as C-reactive protein (CRP) and cytokines like IL-6 and TNF-alpha following treatment with tofacitinib.
Rheumatoid Arthritis
Tofacitinib has been extensively studied in RA patients, demonstrating significant improvements in disease activity. A meta-analysis of phase 3 trials indicated that tofacitinib monotherapy resulted in a Clinical Disease Activity Index (CDAI) low disease activity (LDA) rate of 31.9% after 12 months .
Table 1: Efficacy Outcomes in Rheumatoid Arthritis
Study | Population | Dose | CDAI LDA Rate (%) | Remission Rate (%) |
---|---|---|---|---|
RCT 1 | 1000 patients | 5 mg BID | 31.9 | 10.1 |
RCT 2 | 498 patients | 11 mg QD | 64.0-70.7 | Not reported |
RWD Analysis | 2874 patients | Varied | Similar across regimens | Similar across regimens |
Ulcerative Colitis
In patients with ulcerative colitis, tofacitinib has shown efficacy in inducing remission. A multicenter cohort study reported that biologic-naïve patients had higher response rates compared to those previously treated with other biologics .
Dermatomyositis
An open-label study evaluated tofacitinib's efficacy in treatment-refractory dermatomyositis. The results showed that all subjects met primary outcome measures, with significant reductions in disease activity scores over a 12-week period .
Table 2: Efficacy Outcomes in Dermatomyositis
Study | Population | Dose | Improvement Rate (%) |
---|---|---|---|
Open-label study | 10 subjects | 11 mg QD | 100% met primary outcome |
Safety Profile
Tofacitinib's safety profile has been assessed across multiple studies. The most common adverse effects include infections, elevated liver enzymes, and lipid abnormalities.
Adverse Effects:
- Infections : Increased risk of serious infections such as tuberculosis.
- Lipid Elevations : Changes in lipid profiles observed, necessitating monitoring.
- Malignancy Risk : Some studies indicate a higher incidence of malignancies compared to traditional DMARDs .
Long-term Safety Data
Long-term studies have shown that while there is an increased risk for certain adverse events, the benefits often outweigh these risks when monitored appropriately.
特性
IUPAC Name |
3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648965 | |
Record name | 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092578-46-5 | |
Record name | Epitofacitinib, (3R,4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{(3R,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPITOFACITINIB, (3R,4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B64WR5WNB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。